Methyl 2-(4,7-dimethyl-5-((2-methylallyl)oxy)-2-oxo-2H-chromen-3-yl)acetate

Description

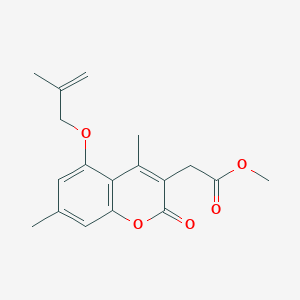

Methyl 2-(4,7-dimethyl-5-((2-methylallyl)oxy)-2-oxo-2H-chromen-3-yl)acetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with methyl, 2-methylallyl ether, and acetoxy functional groups. Its IUPAC name reflects the positions of these substituents: 4,7-dimethyl groups on the benzene ring, a 2-methylallyl ether at position 5, and a methyl acetate moiety at position 2. Identifiers include registry numbers such as AC1MGN13 and MFCD05741484, highlighting its presence in chemical databases . Coumarin derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their fluorescent properties and biological activities (e.g., anticoagulant, antimicrobial).

Properties

IUPAC Name |

methyl 2-[4,7-dimethyl-5-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-10(2)9-22-14-6-11(3)7-15-17(14)12(4)13(18(20)23-15)8-16(19)21-5/h6-7H,1,8-9H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWKEIDKSYPCCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OCC(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,7-dimethyl-5-((2-methylallyl)oxy)-2-oxo-2H-chromen-3-yl)acetate typically involves multiple steps. One common method includes the initial formation of the chromen-2-one core, followed by the introduction of the dimethyl and methylallyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4,7-dimethyl-5-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 2-{4,7-dimethyl-5-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a lead compound for drug development.

Industry: It can be used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4,7-dimethyl-5-((2-methylallyl)oxy)-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors, altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its 2-methylallyl ether and methyl acetate substituents. Below is a comparison with key analogues:

Key Findings from Comparative Studies

This property is critical for prodrug design. Thiazolidinone hybrids (e.g., compounds in ) exhibit stronger anticancer activity due to their ability to inhibit kinases or tubulin polymerization, a feature absent in the target compound.

Synthetic Accessibility :

- The 2-methylallyl ether in the target compound requires careful regioselective synthesis to avoid competing reactions at the coumarin’s reactive 5-position. In contrast, hydroxylated analogues (e.g., ) are simpler to functionalize but less stable under oxidative conditions .

Photophysical Properties: Methyl acetate and 2-methylallyl ether substituents may redshift fluorescence emission compared to unsubstituted coumarins, as seen in similar derivatives.

Notes on Methodology and Limitations

Structural Characterization :

- X-ray crystallography using SHELXL is recommended for unambiguous confirmation of substituent positions, particularly for distinguishing between 5- and 7-substituted isomers.

Synthesis Challenges :

- The compound’s synthesis (via methods analogous to ) requires anhydrous conditions and metal catalysts (e.g., ZnCl₂) to promote esterification and ether formation without side reactions.

Data Gaps :

- Comparative pharmacological or photophysical studies between the target compound and its analogues are scarce. Most existing literature focuses on synthetic protocols or isolated bioactivity screens.

Future Directions :

- Computational modeling (e.g., DFT for electronic properties) and in vitro bioassays (e.g., COX-2 inhibition) are needed to validate hypothesized applications.

Biological Activity

Methyl 2-(4,7-dimethyl-5-((2-methylallyl)oxy)-2-oxo-2H-chromen-3-yl)acetate, identified by its CAS number 892558-59-7, is a synthetic compound belonging to the class of chromenone derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀O₅ |

| Molecular Weight | 316.3 g/mol |

| CAS Number | 892558-59-7 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may exert antioxidant effects, potentially through the modulation of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response genes.

Pharmacological Effects

-

Antioxidant Activity :

- The compound has shown significant antioxidant properties in vitro, which may help in reducing oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases.

-

Anti-inflammatory Properties :

- Research indicates that it may inhibit pro-inflammatory cytokines, thus contributing to its potential use in inflammatory conditions.

-

Antitumor Activity :

- Initial studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Further research is needed to elucidate its efficacy and mechanism in cancer treatment.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various chromenone derivatives, including this compound. The results demonstrated a significant reduction in lipid peroxidation levels when treated with this compound compared to control groups.

Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.

Study 3: Antitumor Activity

A preliminary investigation into the anticancer effects of this compound on human breast cancer cells indicated that it induced cell cycle arrest and apoptosis. The study highlighted its potential as a lead compound for developing new cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.